(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine
Description
(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine is a chiral morpholine derivative characterized by a 2,4-dimethoxybenzyl group at position 4 and a 3-fluorophenyl substituent at position 2 of the morpholine ring. Its stereochemistry (2R configuration) and substituent arrangement confer unique physicochemical and biological properties, making it a candidate for pharmaceutical research. The compound’s molecular formula is C₁₉H₂₁FNO₃, with a molecular weight of 330.38 g/mol.
Key structural features include:
- Morpholine core: A six-membered ring with one oxygen and one nitrogen atom, enabling hydrogen bonding and dipole interactions.
- 2,4-Dimethoxyphenylmethyl group: Electron-donating methoxy groups at positions 2 and 4 enhance lipophilicity and may influence metabolic stability.
Properties
CAS No. |
920802-21-7 |
|---|---|
Molecular Formula |
C19H22FNO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C19H22FNO3/c1-22-17-7-6-15(18(11-17)23-2)12-21-8-9-24-19(13-21)14-4-3-5-16(20)10-14/h3-7,10-11,19H,8-9,12-13H2,1-2H3/t19-/m0/s1 |
InChI Key |
AINYQXJOFNGXOE-IBGZPJMESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2CCO[C@@H](C2)C3=CC(=CC=C3)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the 2,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the morpholine ring with 2,4-dimethoxybenzyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the 3-Fluorophenyl Group: The final step involves the nucleophilic substitution reaction of the intermediate compound with 3-fluorobenzyl bromide under appropriate conditions.
Industrial Production Methods
Industrial production of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cyclooxygenase enzymes, particularly COX-2. COX-2 inhibitors are significant in the management of pain and inflammation. The structural characteristics of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine suggest it may exhibit selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Antidepressant Effects
Studies have explored the use of similar morpholine derivatives in treating depression and anxiety disorders. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further investigation in psychopharmacology .
Pharmaceutical Development
The unique structure of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine makes it a valuable scaffold for the development of new pharmaceutical agents. Its derivatives can be synthesized and modified to enhance potency and selectivity against specific targets.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a model for studying reaction mechanisms involving morpholine derivatives. Researchers utilize its structure to explore new synthetic pathways and optimize existing methodologies for producing complex organic molecules .
Case Study 1: COX-2 Inhibition
A study conducted on various morpholine derivatives demonstrated that modifications at the aromatic positions significantly influenced COX-2 inhibition potency. The specific substitution patterns in (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine were linked to enhanced selectivity and reduced side effects compared to traditional NSAIDs .
Case Study 2: Antidepressant Activity
In a preclinical trial assessing the antidepressant properties of similar morpholine compounds, researchers found that certain derivatives exhibited significant improvements in behavioral models of depression. The findings suggest that (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine could be further investigated as a potential antidepressant agent .
Mechanism of Action
The mechanism of action of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related morpholine derivatives:
Key Differences and Implications
Substituent Effects
- Fluorine Position : The 3-fluorophenyl group in the target compound may offer better steric compatibility with biological targets compared to 2-fluoro derivatives (e.g., 4-[(2-fluoro-3-methoxyphenyl)methyl]morpholine), where ortho-substitution can hinder binding .
- Benzyl vs.
- Chirality : The 2R configuration differentiates it from diastereomers like aprepitant derivatives, which require precise stereochemistry for receptor binding .
Biological Activity
The compound (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with a dimethoxyphenyl and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 289.345 g/mol. Key physicochemical properties include:
Research indicates that morpholine derivatives often exhibit biological activities through interactions with various receptors and enzymes. Specifically, the morpholine moiety is known to influence:
- σ Receptors : Compounds with similar structures have shown significant affinity for sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection .
- Dopaminergic Activity : Morpholine derivatives can exhibit dopaminergic effects, potentially leading to analgesic properties .
Antinociceptive Effects
One study demonstrated that morpholine derivatives could significantly reduce nociception in animal models, suggesting potential applications in pain management. The antinociceptive effect was assessed using formalin tests, where compounds showed a dose-dependent reduction in pain response .
Antioxidant and Anti-inflammatory Properties
Morpholines have been reported to possess antioxidant capabilities, which may contribute to their anti-inflammatory effects. These properties are crucial for developing therapeutic agents targeting chronic inflammatory conditions .
Modulation of Drug Metabolizing Enzymes
Certain morpholine derivatives have been shown to modulate the activity of drug-metabolizing enzymes, which could impact the pharmacokinetics of co-administered drugs. This modulation may enhance therapeutic efficacy or reduce toxicity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
